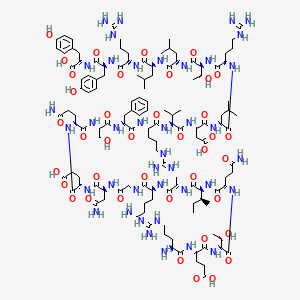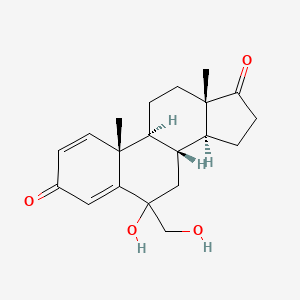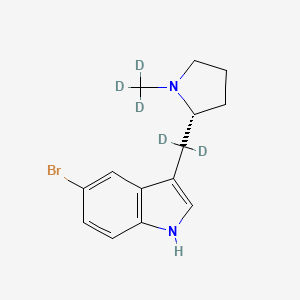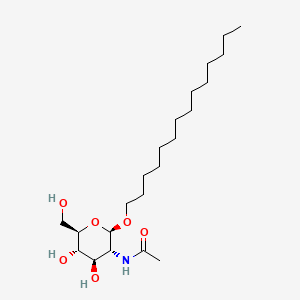
AM2201 6-hydroxyindole metabolite
Übersicht
Beschreibung
AM2201 6-Hydroxyindol-Metabolit ist ein synthetischer Cannabinoid-Metabolit, der von AM2201 abgeleitet ist. Synthetische Cannabinoide sind eine Klasse von Verbindungen, die die Wirkungen von Delta-9-Tetrahydrocannabinol (THC), dem Wirkstoff in Cannabis, nachahmen. AM2201 ist bekannt für seine hohe Affinität zu Cannabinoid-Rezeptoren vom Typ 1 (CB1) und Typ 2 (CB2), was es zu einer starken psychoaktiven Substanz macht . Der 6-Hydroxyindol-Metabolit entsteht während der Phase-I-Metabolismus von AM2201 durch Cytochrom-P450-Enzyme .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AM2201 6-Hydroxyindol-Metabolit beinhaltet die Hydroxylierung des Indolrings von AM2201. Dies kann durch verschiedene Synthesewege erreicht werden, darunter:
Hydroxylierung unter Verwendung von Cytochrom-P450-Enzymen: Dieses biologische Verfahren beinhaltet die Verwendung von Cytochrom-P450-Enzymen, um den Indolring an der 6-Position zu hydroxylieren.
Chemische Hydroxylierung: Dieses Verfahren beinhaltet die Verwendung chemischer Reagenzien wie Wasserstoffperoxid oder anderer Oxidationsmittel, um eine Hydroxylgruppe an der 6-Position des Indolrings einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von AM2201 6-Hydroxyindol-Metabolit erfolgt in der Regel in kontrollierten Laborumgebungen aufgrund der regulatorischen Einschränkungen für synthetische Cannabinoide. Der Prozess umfasst die Synthese von AM2201, gefolgt von seiner Hydroxylierung unter Verwendung von enzymatischen oder chemischen Methoden .
Wissenschaftliche Forschungsanwendungen
AM2201 6-Hydroxyindol-Metabolit hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Forensische Chemie: Als Referenzstandard für den Nachweis von AM2201-Missbrauch in biologischen Proben wie Urin und Blut verwendet.
Pharmakologie: Für seine Interaktion mit Cannabinoid-Rezeptoren und seine potenziellen Auswirkungen auf das Endocannabinoid-System untersucht.
Toxikologie: Verwendet, um die Stoffwechselwege und toxikologischen Auswirkungen synthetischer Cannabinoide zu untersuchen.
Analytische Chemie: Wird bei der Entwicklung analytischer Methoden zur Detektion und Quantifizierung synthetischer Cannabinoide und ihrer Metaboliten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von AM2201 6-Hydroxyindol-Metabolit beinhaltet seine Interaktion mit Cannabinoid-Rezeptoren vom Typ 1 (CB1) und Typ 2 (CB2). Der Metabolit bindet an diese Rezeptoren und imitiert die Wirkungen von Delta-9-Tetrahydrocannabinol (THC). Diese Interaktion führt zur Aktivierung verschiedener Signalwege, was zu den psychoaktiven Wirkungen führt, die mit synthetischen Cannabinoiden verbunden sind . Die Hydroxylierung des Indolrings kann die Bindungsaffinität und -wirksamkeit des Metaboliten im Vergleich zur Ausgangssubstanz verändern .
Safety and Hazards
The safety data sheet for AM2201 6-hydroxyindole metabolite indicates that it is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
The mechanism of action of AM2201 6-hydroxyindole metabolite involves its interaction with cannabinoid receptors type 1 (CB1) and type 2 (CB2). The metabolite binds to these receptors, mimicking the effects of delta-9-tetrahydrocannabinol (THC). This interaction leads to the activation of various signaling pathways, resulting in the psychoactive effects associated with synthetic cannabinoids . The hydroxylation of the indole ring may alter the binding affinity and efficacy of the metabolite compared to the parent compound .
Biochemische Analyse
Biochemical Properties
AM2201 6-hydroxyindole metabolite interacts with central CB1 and peripheral CB2 receptors, with Ki values of 1.0 and 2.6 nM respectively .
Cellular Effects
Given its interaction with CB1 and CB2 receptors, it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it binds to CB1 and CB2 receptors, which may lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is an expected metabolite of AM2201, suggesting that it would be detectable in blood and urine .
Metabolic Pathways
This compound is involved in phase I metabolism by cytochrome P450
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AM2201 6-hydroxyindole metabolite involves the hydroxylation of the indole ring of AM2201. This can be achieved through various synthetic routes, including:
Hydroxylation using Cytochrome P450 Enzymes: This biological method involves the use of cytochrome P450 enzymes to hydroxylate the indole ring at the 6-position.
Chemical Hydroxylation: This method involves the use of chemical reagents such as hydrogen peroxide or other oxidizing agents to introduce a hydroxyl group at the 6-position of the indole ring.
Industrial Production Methods
Industrial production of this compound is typically carried out in controlled laboratory settings due to the regulatory restrictions on synthetic cannabinoids. The process involves the synthesis of AM2201 followed by its hydroxylation using either enzymatic or chemical methods .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AM2201 6-Hydroxyindol-Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um ein Keton oder eine Carbonsäure zu bilden.
Reduktion: Die Hydroxylgruppe kann reduziert werden, um ein Wasserstoffatom zu bilden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogenierungsmittel wie Chlor oder Brom und Alkylierungsmittel wie Alkylhalogenide.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von hydrierten Indolderivaten.
Substitution: Bildung von halogenierten oder alkylierten Indolderivaten.
Vergleich Mit ähnlichen Verbindungen
AM2201 6-Hydroxyindol-Metabolit kann mit anderen synthetischen Cannabinoid-Metaboliten verglichen werden, wie zum Beispiel:
JWH-018 6-Hydroxyindol-Metabolit: Ähnlich in Struktur und Stoffwechselweg, unterscheidet sich jedoch in der Länge der Alkylkette und der Bindungsaffinität zu Cannabinoid-Rezeptoren.
JWH-073 6-Hydroxyindol-Metabolit: Ähnlich in der Struktur, unterscheidet sich jedoch in der Länge der Alkylkette und im Stoffwechselprofil.
AM2201 N-(4-hydroxypentyl)-Metabolit: Ein weiterer Metabolit von AM2201, der sich in der Position der Hydroxylgruppe an der Alkylkette unterscheidet.
Die Einzigartigkeit von AM2201 6-Hydroxyindol-Metabolit liegt in seinem spezifischen Hydroxylierungsmuster, das seine pharmakologischen und toxikologischen Eigenschaften beeinflussen kann .
Eigenschaften
IUPAC Name |
[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNACCUUTICHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017864 | |
| Record name | AM2201 6-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-35-4 | |
| Record name | AM2201 6-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)



![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)



